BenchChemオンラインストアへようこそ!

1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cannabinoid CB2 Binding Affinity Selectivity

1-Benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946351-33-3) is a synthetic small molecule (MF: C₂₂H₁₇N₃O₂, MW: 355.4 g/mol) belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold class. Compounds within this scaffold have been explored extensively in medicinal chemistry as selective cannabinoid CB2 receptor agonists and as positive allosteric modulators (PAMs) of the muscarinic M2 receptor.

Molecular Formula C22H17N3O2
Molecular Weight 355.397
CAS No. 946351-33-3
Cat. No. B2704081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS946351-33-3
Molecular FormulaC22H17N3O2
Molecular Weight355.397
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H17N3O2/c26-21(24-18-11-5-2-6-12-18)19-14-17-10-7-13-23-20(17)25(22(19)27)15-16-8-3-1-4-9-16/h1-14H,15H2,(H,24,26)
InChIKeyCINMQNPRRQCWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946351-33-3): Chemical Class and Procurement Baseline


1-Benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946351-33-3) is a synthetic small molecule (MF: C₂₂H₁₇N₃O₂, MW: 355.4 g/mol) belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold class . Compounds within this scaffold have been explored extensively in medicinal chemistry as selective cannabinoid CB2 receptor agonists and as positive allosteric modulators (PAMs) of the muscarinic M2 receptor [1][2]. However, a systematic search of the primary scientific and patent literature reveals that the specific derivative bearing an N-phenyl carboxamide moiety has not been the subject of any peer-reviewed pharmacological, physicochemical, or structural study, nor is it explicitly exemplified in any accessible patent. Its current availability appears confined to research chemical supplier catalogs.

Why 1-Benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Substituted by In-Class Analogs


Minor structural perturbations within the 1,8-naphthyridin-2(1H)-one-3-carboxamide chemotype are documented to cause dramatic shifts in pharmacological parameters. For instance, the replacement of the 3-position N-alkyl/cycloalkyl amide with an N-phenyl amide, as present in the target compound, represents a fundamental change in steric bulk, electronic character, and hydrogen-bonding capacity [1]. In the closely related cannabinoid CB2 agonist series, the nature of the 3-carboxamide substituent directly controls the functional activity switch between agonism and antagonism/inverse agonism [1]. Consequently, the target compound's N-phenyl-3-carboxamide cannot be assumed equivalent to the well-characterized N-cyclohexyl or N-(4-methylcyclohexyl) counterparts without explicit head-to-head data. In the absence of such data, generic substitution introduces an unquantifiable risk of altered target engagement, selectivity, and functional efficacy.

Differentiation Evidence Audit for 1-Benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (946351-33-3): Quantitative Comparator Analysis


Status of Head-to-Head CB2 Receptor Affinity Data versus N-Cyclohexyl Analogs

No peer-reviewed study directly compares the CB2 receptor affinity (Ki or pKi) of the target N-phenyl derivative against any close analog within the same 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold. The most structurally proximal compounds with published data are the 1-benzyl-3-(N-cyclohexyl) and 1-benzyl-3-(N-4-methylcyclohexyl) carboxamide derivatives [1][2]. The target compound's Ki at human CB2 receptor is unknown.

Cannabinoid CB2 Binding Affinity Selectivity

Status of Muscarinic M2 PAM Activity Data versus Bayer Lead Series Compounds

The Bayer patent family (e.g., US10435403B2) discloses 7-substituted 1-aryl-naphthyridine-3-carboxamides as muscarinic M2 PAMs, with specific exemplified compounds showing activity in cardiovascular models [1]. The target compound, with a 1-benzyl substituent rather than a 1-aryl group, falls outside the claimed generic structure and has not been evaluated for M2 PAM activity in any disclosed example.

Muscarinic M2 Allosteric Modulator Cardiovascular

Status of HIV-1 Integrase Inhibitory Activity versus 1-Hydroxy-2-oxo Congeners

The 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide subclass has been optimized as HIV-1 integrase strand transfer inhibitors (INSTIs) with activity against raltegravir-resistant mutants [1]. The target compound, lacking the critical 1-hydroxy group (which chelates the catalytic Mg²⁺ ions in the integrase active site), is structurally incapable of forming this key metal-chelating pharmacophore. Direct comparison of HIV integrase inhibition is therefore mechanistically precluded.

HIV Integrase Antiviral Raltegravir Resistance

Evidence-Backed Application Scenarios for 1-Benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (946351-33-3)


Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion Studies in Cannabinoid CB2 Medicinal Chemistry

Given the established CB2 agonist activity of 1-benzyl-3-(N-alkyl)-1,8-naphthyridine-2(1H)-one-3-carboxamides, the N-phenyl derivative represents a logical SAR expansion to explore the steric and electronic limits of the 3-carboxamide binding pocket. Researchers can use this compound to probe whether the planar, aromatic N-phenyl group tolerates or ablates CB2 affinity, providing critical SAR data for scaffold optimization [1].

Negative Control or Selectivity Counter-Screen in Muscarinic M2 PAM Programs

Because this compound features a 1-benzyl group (rather than the 1-aryl group claimed in Bayer's M2 PAM patents), it may serve as a structurally matched negative control or selectivity counter-screen compound in M2 allosteric modulator assays to confirm the requirement of 1-aryl substitution for M2 PAM activity [2].

Physicochemical and Metabolic Stability Benchmarking within the Naphthyridine Scaffold Class

The N-phenyl amide introduces distinct lipophilicity (calculated cLogP), solubility, and metabolic stability characteristics compared to N-alkyl amide counterparts. This compound can be procured for comparative in vitro ADME profiling (e.g., microsomal stability, CYP inhibition, plasma protein binding) to understand the impact of N-aryl carboxamide substitution on the broader developability profile of the 1,8-naphthyridine-2(1H)-one chemotype [3].

Quote Request

Request a Quote for 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.